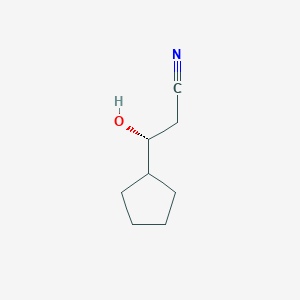

![molecular formula C35H44N4O4 B12093799 11-[2-[[6-(2,2-Dimethylpropyl)spiro[3,4-dihydropyrano[2,3-b]pyridine-2,1'-cyclobutane]-4-yl]amino]-1-hydroxyethyl]-1,12-diazatricyclo[12.3.1.15,9]nonadeca-5(19),6,8,14(18),15-pentaene-13,17-dione](/img/structure/B12093799.png)

11-[2-[[6-(2,2-Dimethylpropyl)spiro[3,4-dihydropyrano[2,3-b]pyridine-2,1'-cyclobutane]-4-yl]amino]-1-hydroxyethyl]-1,12-diazatricyclo[12.3.1.15,9]nonadeca-5(19),6,8,14(18),15-pentaene-13,17-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of mogroside III A2 involves the biotransformation of mogroside V, another glycoside found in monk fruit. Enzymatic methods are commonly used for this transformation. For instance, cellulase can convert mogroside V into mogroside III and mogroside II E . Maltase, an α-glucosidase, further converts mogroside V into various mogrosides, including mogroside III A2 .

Industrial Production Methods: Industrial production of mogroside III A2 typically involves the extraction of mogrosides from monk fruit using methods such as ethanol extraction and carbon dioxide extraction . These methods are efficient in isolating mogrosides, which are then subjected to enzymatic conversion to produce mogroside III A2.

Análisis De Reacciones Químicas

Types of Reactions: Mogroside III A2 undergoes various chemical reactions, including hydrolysis and glycosylation. Hydrolysis involves the breaking down of the glycosidic bonds, while glycosylation involves the addition of sugar moieties to the mogrol backbone .

Common Reagents and Conditions: Enzymatic hydrolysis using β-glucosidase is a common method for the deglycosylation of mogrosides . This reaction typically occurs under mild conditions, such as a pH of 4 and a temperature of 30°C .

Major Products: The major products formed from these reactions include mogroside III E and other mogrosides with varying numbers of sugar moieties .

Aplicaciones Científicas De Investigación

Mogroside III A2 has a wide range of scientific research applications:

Chemistry: It is used as a natural sweetener in food products due to its intense sweetness and low-calorie content.

Biology: Studies have shown that mogroside III A2 exhibits antioxidative and anti-inflammatory properties.

Industry: Mogroside III A2 is used in the production of health supplements and functional foods.

Mecanismo De Acción

Mogroside III A2 exerts its effects primarily through its interaction with various molecular targets and pathways. For instance, it inhibits the activation of the Epstein-Barr virus early antigen by interfering with the signaling pathways involved in viral activation . Additionally, its antioxidative properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparación Con Compuestos Similares

Mogroside III A2 is unique among mogrosides due to its specific glycosidic structure and biological activities. Similar compounds include:

Propiedades

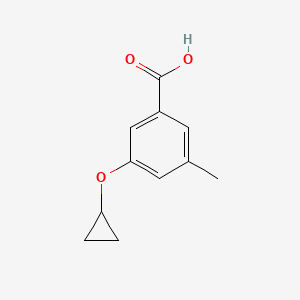

Fórmula molecular |

C35H44N4O4 |

|---|---|

Peso molecular |

584.7 g/mol |

Nombre IUPAC |

11-[2-[[6-(2,2-dimethylpropyl)spiro[3,4-dihydropyrano[2,3-b]pyridine-2,1'-cyclobutane]-4-yl]amino]-1-hydroxyethyl]-1,12-diazatricyclo[12.3.1.15,9]nonadeca-5(19),6,8,14(18),15-pentaene-13,17-dione |

InChI |

InChI=1S/C35H44N4O4/c1-34(2,3)18-25-16-27-29(19-35(12-6-13-35)43-33(27)37-20-25)36-21-30(40)28-17-24-8-4-7-23(15-24)9-5-14-39-22-26(32(42)38-28)10-11-31(39)41/h4,7-8,10-11,15-16,20,22,28-30,36,40H,5-6,9,12-14,17-19,21H2,1-3H3,(H,38,42) |

Clave InChI |

LKMMYWNVZOCACV-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)CC1=CC2=C(N=C1)OC3(CCC3)CC2NCC(C4CC5=CC=CC(=C5)CCCN6C=C(C=CC6=O)C(=O)N4)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

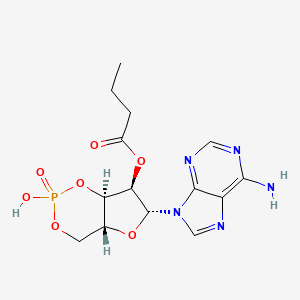

![azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B12093730.png)

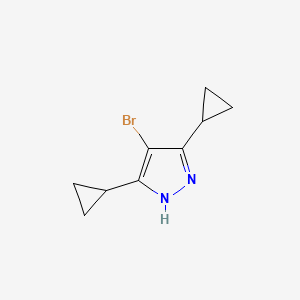

![1-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea](/img/structure/B12093734.png)

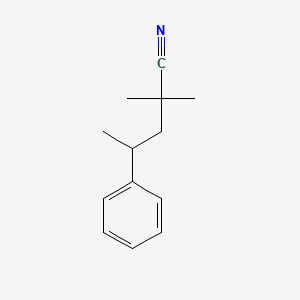

![5-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B12093740.png)

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;trifluoromethanesulfonate](/img/structure/B12093793.png)